
Oxazolidine
Overview
Description
Oxazolidine is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure (Fig. 1). It serves as a versatile scaffold in pharmaceuticals, agrochemicals, and materials science due to its tunable electronic and steric properties . Key applications include:
- Drug Development: Bioactive compounds like cycloclenbuterol (β-agonist) and famoxadone (fungicide) incorporate this compound rings .
- Agrochemicals: 3-Dichloroacetyl this compound derivatives act as herbicide safeners, protecting crops like maize from herbicide toxicity .
- Material Science: this compound derivatives exhibit stimuli-responsive properties (acidochromism, ionochromism) for anticounterfeiting and chemosensing .
- Synthesis: Advanced methods include microwave-assisted synthesis and multi-component cascade reactions, enabling high optical purity and atom economy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolidines are traditionally synthesized by the condensation of 2-aminoalcohols with aldehydes or ketones. This reaction typically involves heating the reactants in the presence of an acid catalyst. The reaction can be represented as follows:
R-CHO + H2N-CH2CH2OH→this compound + H2O
Industrial Production Methods: In industrial settings, oxazolidines are produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, to optimize the production of oxazolidines .
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidation reactions to form oxazolidinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: Oxazolidines can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atom in the ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the electrophile used.
Scientific Research Applications
Antibacterial Agents
Oxazolidinones, a subclass of oxazolidines, have been primarily developed as antibacterial agents. The most notable compound, Linezolid, was the first oxazolidinone approved for clinical use in 2000. It exhibits potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Key Features:
- Mechanism of Action: Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex .
- Clinical Applications: Linezolid is used for treating skin infections, pneumonia, and bacteremia caused by resistant pathogens . Other derivatives like Tedizolid and Radezolid are also under clinical evaluation for similar applications.
Antitubercular Activity
Oxazolidinones have shown promise in treating multidrug-resistant tuberculosis (MDR-TB). Sutezolid is an emerging candidate that has demonstrated efficacy against resistant strains .
Research Findings:
- A series of new oxazolidinone analogs have been synthesized and tested for their antitubercular activity, with some showing improved efficacy over existing treatments .
Anticancer Properties
Recent studies have indicated that oxazolidinone derivatives possess anticancer properties. For instance, certain compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
Case Study:
- A benzoxazinyl-oxazolidinone derivative was found to be significantly more effective than Linezolid in inhibiting Gram-positive bacteria, suggesting potential for broader therapeutic applications .
Chemosensors and Rewritable Papers
Oxazolidine derivatives are being explored for their unique chromatic properties, making them suitable for applications in chemosensors and rewritable hydrochromic papers. These materials can change color in response to environmental stimuli such as pH changes and light exposure .
Applications:
- Anticounterfeiting Measures: The stimuli-responsive nature of this compound derivatives can be utilized in security features for documents and products.
- Environmental Monitoring: Chemosensors based on oxazolidines can detect changes in chemical environments, offering potential for pollution monitoring.
Summary Table of this compound Applications
Application Area | Specific Uses | Notable Compounds |
---|---|---|
Antibacterial Agents | Treatment of Gram-positive infections | Linezolid, Tedizolid |
Antitubercular Activity | Treatment of MDR-TB | Sutezolid |
Anticancer Properties | Inhibition of cancer cell growth | Various derivatives |
Material Science | Chemosensors, rewritable papers | Hydrochromic oxazolidines |
Mechanism of Action
The mechanism of action of oxazolidines varies depending on their application. In biological systems, oxazolidine derivatives can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. In antimicrobial applications, this compound derivatives can disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal subunits .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Oxazolidine vs. Thiazolidine
Key Findings :
- Thiazolidine’s sulfur atom enhances lipophilicity but reduces reactivity compared to this compound .
- Both are used in herbicide safening, but this compound derivatives (e.g., AD-67) dominate due to higher stability in aqueous media .
This compound vs. Epoxides
- Reactivity : Epoxides act as intermediates in this compound synthesis via kinetic resolution with anilines and glyoxalates .
- Ring-Opening : this compound rings can open to form carbocations (e.g., in methamphetamine synthesis byproducts) , whereas epoxides yield diols or amines.
- Applications : Oxazolidines are preferred in asymmetric synthesis for chiral drug intermediates .
This compound vs. Glutaraldehyde in Bioprosthetics
Key Findings : OX-SH-PP combines mechanical stability with biocompatibility, making it superior for heart valves .
This compound vs. Chromium and Vegetable Tannins in Tanning
Key Findings : this compound-vegetable combinations meet industry standards for upper leather while reducing environmental impact .
This compound vs. Other Heterocycles in Chemosensing
Key Findings : this compound’s solvatochromism and substituent flexibility enable tailored detection of metal ions .
Structural and Functional Insights
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) enhance this compound’s metal ion affinity , while hydroxyl groups improve pH sensitivity .
- Hydrolysis Kinetics : this compound hydrolysis follows first-order kinetics, critical for latent curing agents in polyurethane adhesives .
Biological Activity
Oxazolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
This compound derivatives, particularly oxazolidinones, exhibit significant antibacterial properties. The mechanism of action primarily involves binding to the 50S subunit of the bacterial ribosome, specifically at the A site of the peptidyl transferase center. This binding prevents the formation of the 70S initiation complex, thereby inhibiting bacterial protein synthesis .
Biological Activities
The biological activities associated with this compound and its derivatives can be categorized as follows:
- Antibacterial Activity : Oxazolidinones such as linezolid and tedizolid are well-known for their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
- Antitumor Activity : Some oxazolidinone derivatives have shown potential in inhibiting tumor cell growth. For instance, certain analogs have been reported to induce apoptosis in cancer cells through various pathways .
- Enzyme Inhibition : The oxazolidinone framework is associated with selective inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism. This property has implications for developing treatments for neurological disorders .
Antibacterial Efficacy
A study highlighted the development of a new oxazolidinone derivative that exhibited antibacterial activity three to four times more potent than linezolid against various Gram-positive bacteria. The compound displayed MIC values below 0.5 μg/mL against strains such as MRSA and penicillin-resistant Streptococcus pneumoniae .
Antitumor Properties
Research has indicated that certain oxazolidinone derivatives can inhibit cancer cell proliferation. A specific compound showed promising results in preclinical trials, demonstrating significant cytotoxicity against breast cancer cell lines while sparing normal cells .
Comparative Table of Biological Activities
Activity Type | This compound Derivative | MIC (μg/mL) | Target Organisms |
---|---|---|---|
Antibacterial | Linezolid | 1.0 | MRSA, Enterococcus faecalis |
Tedizolid | <0.5 | Various Gram-positive bacteria | |
Antitumor | Oxazolidinone Analog | N/A | Breast cancer cell lines |
Enzyme Inhibition | Befloxatone | N/A | MAO enzymes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for oxazolidine derivatives in organic chemistry research?
this compound derivatives are often synthesized via [3+2] cycloaddition reactions between aziridines and compounds with double bonds (e.g., alkenes, aldehydes). For example, cycloaddition with imines or ketones can yield five-membered heterocycles like oxazolidines . Structural validation typically employs Density Functional Theory (DFT) calculations to correlate geometrical parameters (e.g., bond angles, Mulliken charges) with experimental data, ensuring accuracy in compound identification .
Q. Which characterization techniques are essential for confirming the structure and purity of novel this compound compounds?
Key techniques include nuclear magnetic resonance (NMR) for structural elucidation, scanning electron microscopy (SEM) and atomic force microscopy (AFM) for surface morphology analysis, and elemental analysis for purity verification. For instance, SEM and AFM were critical in studying corrosion inhibition efficiency by analyzing carbon steel surface changes after this compound treatment . Chromatographic methods (e.g., HPLC) are also recommended for purity assessment .
Q. What experimental design considerations are critical when evaluating this compound’s effects in multi-stage tanning processes?
A completely randomized design (CRD) with ANOVA is recommended to assess variance across treatments. For example, a study using 30 cowhides evaluated three this compound concentrations (12%, 15%, 18%) combined with Caelsalpinia spinosa. Each treatment included 10 replicates, with ANOVA (Table 2 and 4 in ) identifying significant differences in tanning efficacy. Replication and controlled environmental conditions (e.g., pH, temperature) are critical to minimize bias .
Q. What are the key environmental toxicity considerations for this compound in aquatic ecosystems?
this compound exhibits moderate chronic toxicity to algae and invertebrates (NOEC >0.1 mg/L) but low acute toxicity to fish (EC50 >1 mg/L). It is not classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance due to its biodegradability and low bioaccumulation potential (BCF = 1.41 L/kg in fish) . Chronic studies should prioritize invertebrate sensitivity, as they are more vulnerable than algae .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between experimental and computational data in this compound-based corrosion inhibition studies?
Q. What methodologies are effective for analyzing the motional dynamics of this compound nitroxides in lipid bilayers?
Electron paramagnetic resonance (EPR) spectroscopy, coupled with deconvolution software (e.g., EW Voigt), enables precise analysis of nitroxide motion in phospholipid bilayers. Chain length (e.g., 2N10 vs. 7N14) significantly impacts partitioning and rotational mobility. For instance, longer chains (e.g., 2N14) exhibit slower motion due to deeper bilayer integration, but motion does not linearly correlate with position in the XN10 series .
Q. How do solvent and substitution effects influence the photochromic behavior of indolino-oxazolidine systems?
Solvent polarity and substituent electronic properties modulate ring-opening kinetics and isomerization pathways. NMR and UV-vis spectroscopy, combined with DFT, reveal that polar solvents stabilize zwitterionic intermediates in indolino-oxazolidine derivatives. For example, electron-withdrawing groups accelerate ring-opening, while steric hindrance from substituents (e.g., methyl groups) alters isomerization selectivity .
Q. What statistical approaches are recommended for handling variance in this compound concentration-response studies?
Multivariate ANOVA with post-hoc tests (e.g., Tukey’s HSD) is ideal for multi-concentration experiments. For instance, a study comparing 5% this compound with varying tannin concentrations used CRD-based ANOVA to identify optimal treatment combinations (Table 4 in ). Non-linear regression models (e.g., log-logistic) can also address non-uniform variance in dose-response data .
Q. Methodological Guidelines
- Data Contradiction Analysis : Cross-validate experimental results (e.g., corrosion %IE) with computational models (DFT) and thermodynamic parameters to resolve mechanistic ambiguities .
- Experimental Reproducibility : Document synthesis protocols (e.g., solvent ratios, reaction times) and raw data in appendices to facilitate replication .
- Ethical Reporting : Disclose conflicts of interest and funding sources, particularly in industry-collaborative studies (e.g., coatings research) .
Properties
IUPAC Name |
1,3-oxazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCHZVNFNFDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198446 | |
Record name | Oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-76-7 | |
Record name | 1,3-Oxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13F52UF6MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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